BOC-TRANEXAMIC ACID

Description

Contextualizing BOC-Tranexamic Acid within the Landscape of Protected Amino Acid Derivatives

Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008). nih.gov In chemical synthesis, particularly in peptide synthesis, it is often necessary to protect the reactive amino group to prevent unwanted side reactions. chemistrysteps.comorganic-chemistry.org This is where protecting groups come into play. This compound is thus classified as a protected amino acid derivative. The "Boc" prefix signifies that the amino group of tranexamic acid has been masked with a tert-butoxycarbonyl group. cymitquimica.com This protection strategy is a fundamental concept in organic chemistry, allowing for the selective modification of other parts of the molecule, such as the carboxylic acid group. organic-chemistry.orgcymitquimica.com

The use of protected amino acids is crucial for building complex molecules with precision. chemimpex.com Like other protected amino acids, this compound provides a stable and manageable form of the parent molecule, facilitating its use in multi-step synthetic sequences. chemimpex.comcymitquimica.com

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.comwikipedia.orgtcichemicals.com Its popularity stems from a combination of favorable characteristics:

Ease of Introduction: The Boc group can be readily introduced onto an amino group under relatively mild conditions, typically by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org

Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and various nucleophilic attacks, allowing for a broad scope of subsequent chemical transformations on the protected molecule. organic-chemistry.orgtcichemicals.com

Ease of Removal: The Boc group is acid-labile, meaning it can be removed under acidic conditions. chemistrysteps.comwikipedia.org This is often achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. wikipedia.org The mechanism of removal involves the formation of a stable tert-butyl cation, which then breaks down to release the free amine and carbon dioxide. chemistrysteps.com This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups). organic-chemistry.org

The stability of the resulting tert-butyl carbocation is a key reason why the Boc group is a preferred choice over other similar protecting groups. chemistrysteps.com

Overview of Research Trajectories Involving this compound as a Chemical Intermediate

This compound serves as a crucial building block in several areas of chemical research, primarily centered around the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Research involving this intermediate can be broadly categorized as follows:

Synthesis of Antifibrinolytic Agents: A primary application of this compound is in the development of new antifibrinolytic agents, which are compounds that inhibit the breakdown of blood clots. chemimpex.comchemimpex.com Researchers use this compound to create novel derivatives of tranexamic acid with potentially improved efficacy, bioavailability, or targeted delivery. chemimpex.comchemimpex.com

Peptide Synthesis: Due to its protected amino group, this compound is an ideal candidate for incorporation into peptide chains. chemimpex.comchemimpex.com This allows for the synthesis of peptides containing the tranexamic acid moiety, which can be studied for their biological activity. chemimpex.com

Development of Drug Delivery Systems: The unique structure of this compound is being explored in the formulation of targeted drug delivery systems. chemimpex.com By modifying the molecule, researchers aim to enhance the delivery of therapeutic agents to specific sites in the body. chemimpex.com

Inhibitor Synthesis: this compound is a key intermediate in the preparation of inhibitors for various enzymes and receptors. aksci.com Its structure allows for the design and synthesis of molecules that can selectively bind to and modulate the activity of biological targets. aksci.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

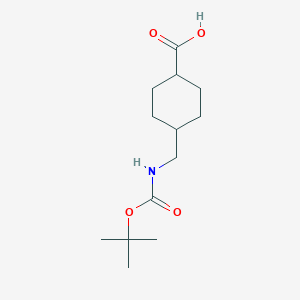

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for Boc Tranexamic Acid

Direct Synthesis Routes to BOC-Tranexamic Acid

The most straightforward method for preparing this compound involves the direct protection of the primary amine group of tranexamic acid. This approach is favored for its efficiency and high yields.

Strategies for Boc Group Introduction on Tranexamic Acid

The introduction of the tert-butyloxycarbonyl (Boc) group is a common and critical step in synthetic organic chemistry for protecting amine functionalities. jk-sci.com The principal strategy for the synthesis of this compound involves the reaction of tranexamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com In this reaction, the nucleophilic amino group of tranexamic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. jk-sci.com

This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the N-Boc protected tranexamic acid and a t-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com A base is typically used to neutralize the protonated amine, driving the reaction to completion. jk-sci.com This method is highly effective for protecting the primary amine on the aminomethyl group of tranexamic acid, allowing for subsequent chemical modifications at the carboxylic acid site. cymitquimica.com

Reaction Conditions and Catalysis in Boc Protection Schemes

The success of the Boc protection reaction hinges on the appropriate selection of reaction conditions, including solvents, bases, and occasionally, catalysts. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc anhydride.

Commonly used reagents and conditions include:

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for introducing the Boc group. jk-sci.com

Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM) being common choices. jk-sci.comnih.gov In some cases, the reaction can be performed in water or even under solvent-free conditions. organic-chemistry.org

Base: A non-nucleophilic base is essential to scavenge the proton generated during the reaction. Triethylamine (B128534) (TEA) is a frequent choice. jk-sci.comnih.gov

Temperature: The reaction is often conducted at room temperature (e.g., 23 °C) or slightly below, although conditions can be adjusted to optimize the reaction rate and yield. nih.gov

A specific literature example involves the protection of a tranexamic acid ester using Boc₂O and triethylamine (TEA) in methanol at 23 °C, with the reaction proceeding over 12 hours. nih.gov While the standard procedure is often catalyst-free, research into more efficient methods has explored various catalysts for N-tert-butyloxycarbonylation, such as perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) and 1-alkyl-3-methylimidazolium cation-based ionic liquids, which can offer excellent chemoselectivity and reusability under mild or solvent-free conditions. organic-chemistry.org

| Reagent | Base / Catalyst | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (MeOH) | 23 °C | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | N/A (Catalyst-free) | Water | Not Specified | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | HClO₄–SiO₂ | Solvent-free | Room Temperature | organic-chemistry.org |

Multi-step Synthetic Pathways Incorporating this compound

This compound is not only synthesized directly but is also a key component in longer, multi-step synthetic sequences, often starting from precursors to tranexamic acid itself.

Preparation from Tranexamic Acid Precursors

The synthesis of tranexamic acid, the direct precursor for this compound, can be achieved through various routes. A common industrial method starts from p-aminomethylbenzoic acid, which is subjected to catalytic hydrogenation to reduce the aromatic ring. google.com This process typically uses a platinum or ruthenium catalyst under hydrogen pressure and yields a mixture of cis and trans isomers of 4-aminomethylcyclohexane carboxylic acid. google.comchemicalbook.com The desired trans-isomer (tranexamic acid) is then separated from the mixture. chemicalbook.com

Another innovative synthetic route begins with ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comderpharmachemica.comepa.gov This multi-step process involves:

Conversion of the starting ketone to a cyanohydrin using sodium cyanide. derpharmachemica.comepa.gov

Dehydration to form an unsaturated nitrile. derpharmachemica.comepa.gov

Saponification of the ester to the corresponding carboxylic acid. derpharmachemica.com

Reductive amination over a Raney nickel catalyst to convert the nitrile to an aminomethyl group. derpharmachemica.com

A final catalytic hydrogenation step over Palladium on carbon (Pd-C) to saturate the ring and yield an isomeric mixture of tranexamic acid. derpharmachemica.comderpharmachemica.com

Once pure tranexamic acid is isolated from these pathways, the Boc-protection step as described in section 2.1 can be performed.

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of this compound are critical to ensure its suitability for subsequent reactions, such as in pharmaceutical synthesis where high purity is paramount. chemimpex.com A variety of standard laboratory techniques are employed.

Filtration: In many synthesis procedures, the BOC-protected product precipitates out of the reaction mixture. Simple filtration is used to collect the crude solid product, which is then typically washed with a suitable solvent, such as water or acetone, to remove soluble impurities. google.comgoogle.com

Crystallization: This is a powerful technique for purifying the solid product. The crude this compound is dissolved in a hot solvent or solvent mixture (e.g., methanol/water) and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the mother liquor. The pure crystals are then collected by filtration. google.com

Chromatography: For achieving very high purity or for separating mixtures that are difficult to crystallize, chromatographic techniques are used. Column chromatography using a stationary phase like silica (B1680970) gel and an eluent system such as ethyl acetate/chloroform is one option. google.com For analytical and preparative scale purification of highly polar derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. ijpsonline.com

| Technique | Description | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Filtration | Separation of the precipitated solid product from the liquid reaction mixture. | Acetone, Water | google.com |

| Crystallization | Purification of the solid by dissolving it in a hot solvent and allowing it to cool slowly to form pure crystals. | Methanol/Water, Acetone/Water, Petroleum Ether | derpharmachemica.comgoogle.comijpsonline.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica Gel, Ethyl Acetate/Chloroform | google.com |

| RP-HPLC | High-resolution separation technique used for analysis and purification of final products and intermediates. | Not specified in detail, but common for peptide derivatives. | ijpsonline.com |

Novel Synthetic Approaches to this compound and Related Structures

Modern synthetic chemistry continuously seeks to develop more efficient, versatile, and sustainable methods. In the context of this compound, novel approaches focus both on its synthesis and its application as a building block for complex molecular architectures. One of the most significant applications is in solid-phase peptide synthesis (SPPS), where this compound or its Fmoc-protected counterpart is used to incorporate the tranexamic acid moiety into peptides. ijpsonline.comnih.gov This is particularly relevant for creating targeted drug conjugates and novel antifibrinolytic agents. nih.govmdpi.com

In these advanced syntheses, this compound is coupled to an amino acid or a peptide chain using standard coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). nih.gov These methods allow for the precise and controlled construction of complex derivatives with potential therapeutic applications. nih.govmdpi.com

Furthermore, the principles of continuous flow synthesis are being applied to multi-step organic synthesis, offering potential for improved yield, safety, and scalability. umontreal.ca Such systems can integrate reaction, separation, and purification steps, using scavenger resins to remove unreacted reagents and byproducts, thereby streamlining the production of complex intermediates like this compound and its derivatives. umontreal.ca

Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound, a key intermediate in pharmaceutical and other industries, is increasingly being scrutinized through the lens of green chemistry. researchgate.net While dedicated research on green synthetic routes for this compound itself is not extensively published, the principles of green chemistry can be applied by examining related processes, including the synthesis of tranexamic acid derivatives and the introduction of the tert-butyloxycarbonyl (BOC) protecting group.

Key green chemistry strategies relevant to this compound synthesis include the use of alternative solvents, solvent-free reaction conditions, and more efficient catalytic systems. Research has demonstrated the viability of these approaches in analogous chemical transformations.

Mechanochemical Synthesis: A significant advancement in green chemistry is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to synthesize Schiff bases of tranexamic acid. derpharmachemica.comchemicalbook.com In one study, various tranexamic acid-derived Schiff bases were prepared in good yield through a solvent-free grinding method, highlighting an efficient and environmentally friendly alternative to conventional solution-based reactions. derpharmachemica.com This approach minimizes the use of hazardous organic solvents, which are a major source of chemical waste. derpharmachemica.comchemicalbook.com

Greener Solvents and Catalysts for Boc Protection: The introduction of the BOC group typically involves reagents and solvents that are environmentally problematic. The greening of peptide synthesis, where the BOC protecting group is common, offers valuable insights. researchgate.net Studies have focused on replacing conventional solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have toxicity concerns, with greener alternatives. researchgate.nettandfonline.com Propylene (B89431) carbonate has been identified as a suitable green polar aprotic solvent for both coupling and deprotection reactions in solution-phase peptide synthesis involving Boc-protected amino acids. researchgate.nettandfonline.com

Furthermore, research has explored more environmentally benign methods for the N-tert-butoxycarbonylation of amines. An efficient, catalyst-free protocol for this reaction has been developed using water as the solvent, which chemoselectively yields N-t-Boc derivatives. google.com Another approach involves using a catalytic amount of iodine under solvent-free conditions at room temperature, providing a practical and efficient method for Boc protection. google.com These methods avoid the use of strong acids or bases and harmful organic solvents, aligning with the core principles of green chemistry. ucl.ac.uk

| Green Chemistry Approach | Application / Relevant Research | Key Advantages | References |

|---|---|---|---|

| Mechanochemistry (Solvent-free) | Synthesis of Schiff bases of tranexamic acid by grinding. | Eliminates organic solvents, reduces waste, environmentally benign. | derpharmachemica.comchemicalbook.com |

| Use of Greener Solvents | Replacing DMF and DCM with propylene carbonate in Boc-based peptide synthesis. | Reduces use of toxic and hazardous solvents. | researchgate.nettandfonline.com |

| Catalyst-free Reaction in Water | N-tert-butoxycarbonylation of amines. | Avoids organic solvents and catalysts, environmentally benign. | google.com |

| Solvent-free Catalysis | Iodine-catalyzed N-tert-butoxycarbonylation of amines. | Eliminates solvents, uses a readily available catalyst, mild conditions. | google.com |

Biocatalytic Approaches in Related Tranexamic Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in pharmaceutical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.org While the direct biocatalytic synthesis of this compound is not widely documented, enzymatic methods have been explored for the synthesis of tranexamic acid and its precursors, demonstrating the potential of this technology. imist.ma A review of synthetic strategies notes that while microbial and enzymatic pathways have not been prioritized for commercial scale-up, they have been successfully disclosed in scientific communications. imist.maimist.ma

Nitrilase-Catalyzed Hydrolysis: One of the most promising biocatalytic routes involves the use of nitrilases. These enzymes can hydrolyze nitriles directly to carboxylic acids. tandfonline.com Research has shown the highly efficient conversion of trans-1,4-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid, a key intermediate for tranexamic acid. researchgate.net This reaction was achieved using resting cells of Corynebacterium C5, with yields reportedly in excess of 99%. researchgate.net This enzymatic step is highly specific and avoids issues associated with chemical hydrolysis, such as the lack of mononitrile specificity and potential isomerization of the desired trans product. researchgate.net Reviews on biocatalysis confirm that nitrile-hydrolyzing enzymes are employed for the synthesis of tranexamic acid. acs.org

Lipase-Mediated Resolutions: Lipases are another class of enzymes utilized in synthetic routes toward tranexamic acid. Their primary role has been in the diastereoselective separation of cis and trans isomers, which is a critical and often challenging step in the chemical synthesis. researchgate.netimist.ma In one reported synthesis, a lipase (B570770) was used for the enzymatic acylation of a chiral mixture of cyclohexane-1,4-diyldimethanol. This process selectively produced the diacetate of the trans-isomer, allowing for its efficient separation from the cis-isomer. imist.ma A patent also describes the use of lipase-mediated transesterification for the separation and purification of ester compounds in the tranexamic acid production process. google.com This enzymatic resolution provides a pathway to diastereomerically pure tranexamic acid under mild conditions. researchgate.netresearchgate.net

| Enzyme Class | Specific Enzyme/Organism | Reaction Catalyzed | Substrate | Product | Key Advantages | References |

|---|---|---|---|---|---|---|

| Nitrilase | Corynebacterium C5 (resting cells) | Monohydrolysis of a dinitrile | trans-1,4-Dicyanocyclohexane | trans-4-Cyanocyclohexane-1-carboxylic acid | High stereochemical and regiochemical specificity (>99% yield), avoids harsh chemical reagents. | researchgate.net |

| Lipase | Lipase PS | Diastereoselective acylation / resolution | cis/trans-Cyclohexane-1,4-diyldimethanol | trans-Cyclohexane-1,4-diyldimethanediyl diacetate | Efficient separation of trans isomer from cis isomer, mild reaction conditions. | researchgate.netimist.ma |

Chemical Transformations and Reaction Mechanisms of Boc Tranexamic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of BOC-tranexamic acid is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is central to the synthesis of derivatives and more complex molecules.

The carboxylic acid of this compound can be converted into an ester through various standard esterification methods. One common approach is the acyl chloride method, where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol. nih.gov This transformation is significant in the development of prodrugs, where modifying the polarity of the parent molecule can enhance properties like skin penetration. nih.govrsc.org For instance, the synthesis of butyl and octyl esters of tranexamic acid has been explored to increase its lipophilicity. nih.gov

The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Table 1: Examples of Esterification Reactions of Tranexamic Acid Derivatives Note: The following examples utilize tranexamic acid (TA) as the starting material, but the principles apply to the carboxylic acid functionality of this compound.

| Reactant Alcohol | Key Reagents | Resulting Ester | Reported Yield | Reference |

| Butanol | Dichloromethane (B109758), Oxalyl chloride | Tranexamic acid butyl ester (TA4) | 92.33% | nih.gov |

| Octanol | Dichloromethane, Oxalyl chloride | Tranexamic acid octyl ester (TA8) | 89.62% | nih.gov |

Amidation Reactions

Amide bond formation is a key reaction of the carboxylic acid functionality, enabling the coupling of this compound to amines or amino acids. This is typically achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. This process is fundamental in synthesizing peptides and other amide-containing molecules. researchgate.net A variety of coupling reagents can be employed, each with its own mechanism and advantages.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com The reaction generally proceeds by the formation of a highly reactive activated ester intermediate, which is then readily attacked by the amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example Reagent | Mechanism of Action | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate that reacts with the amine. | Dicyclohexylurea (DCU) |

| Uronium/Aminium Salts | HATU | Reacts with the carboxylic acid to form an activated OBt/OAt ester. | Tetramethylurea |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an activated phosphonium ester intermediate. | Hexamethylphosphoramide (HMPA) |

Formation of Activated Esters

The conversion of the carboxylic acid to an activated ester is a common strategy to increase its reactivity towards nucleophiles, particularly amines. This is often the initial step in amide bond formation mediated by coupling reagents. For example, in a reaction involving dicyclohexylcarbodiimide (DCC), the carboxylic acid attacks the carbodiimide (B86325) to form an O-acylisourea intermediate. uclan.ac.uk This activated species is highly susceptible to nucleophilic attack. uclan.ac.uk

To improve reaction yields and reduce side reactions like epimerization in chiral molecules, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with DCC. luxembourg-bio.com HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine to form the desired amide. luxembourg-bio.com

Reactivity of the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal under specific, mild acidic conditions. acsgcipr.orgfishersci.co.uk

The removal of the Boc group is most commonly achieved through acidic hydrolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used, typically in a solvent like dichloromethane (DCM) or dioxane. fishersci.co.ukjk-sci.com

The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine as its corresponding salt (e.g., ammonium (B1175870) trifluoroacetate). jk-sci.com

An alternative, less common method for Boc deprotection is thermal cleavage, which can be performed in the absence of an acid catalyst, often in a high-boiling point solvent or under continuous flow conditions at elevated temperatures. nih.govreddit.com

Table 3: Common Boc Deprotection Strategies

| Reagent(s) | Typical Solvent(s) | Conditions | Mechanism | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Acidic Hydrolysis | Very common; TFA is volatile and corrosive. fishersci.co.ukjk-sci.com |

| Hydrochloric acid (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate | Room Temperature | Acidic Hydrolysis | Product is isolated as the hydrochloride salt. fishersci.co.uknih.gov |

| Heat (Thermal) | Methanol, Dioxane, Water | Elevated Temperatures (e.g., 150-300 °C) | Thermal Elimination | Avoids the use of strong acids; can offer selectivity. nih.govreddit.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis Acid Catalysis | Offers selectivity for secondary N-Boc groups over primary ones. jk-sci.com |

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, though this is more common with sensitive substrates. acsgcipr.org

Once the Boc group is removed, the resulting primary amine on the tranexamic acid backbone is available for a wide range of reactions typical of amines. A primary application is in peptide synthesis, where the newly deprotected amine of tranexamic acid can be coupled with the activated carboxylic acid of another Boc-protected amino acid to extend a peptide chain. researchgate.net Other potential reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form different amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be difficult to control.

These subsequent reactions allow for the incorporation of the tranexamic acid moiety into larger, more complex molecules for various research applications.

Reactions Involving the Cyclohexane (B81311) Ring System

The reactivity of the cyclohexane ring in this compound is fundamental to the synthesis of novel derivatives. The conformational rigidity of the cyclohexane moiety and the directing effects of its substituents play a significant role in the outcomes of these reactions.

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of the chemical transformations of this compound. The trans isomer is the therapeutically active form of tranexamic acid, and maintaining this stereochemistry is often a primary objective in synthetic strategies.

The synthesis of tranexamic acid itself often involves the reduction of an aromatic precursor, such as 4-aminomethylbenzoic acid, which can lead to a mixture of cis and trans isomers. Subsequent isomerization under acidic or alkaline conditions at high temperatures is then employed to enrich the desired trans isomer. researchgate.net This highlights the thermodynamic stability of the trans isomer, where both the aminomethyl and carboxylic acid groups can occupy equatorial positions, minimizing steric hindrance.

In transformations involving this compound, the bulky BOC group can further influence the stereochemical outcome of reactions on the cyclohexane ring. Any reaction that could potentially lead to epimerization at either the C1 or C4 position must be carefully controlled to preserve the trans configuration. The chair conformation of the cyclohexane ring in this compound is the most stable, with the large substituents preferentially occupying equatorial positions. This conformational preference dictates the approach of reagents and can lead to high stereoselectivity in addition and substitution reactions.

Detailed research findings on specific ring transformations of this compound and their stereochemical outcomes are not extensively documented in publicly available literature. However, based on the principles of cyclohexane stereochemistry, it can be inferred that reactions proceeding through planar intermediates or transition states would require careful selection of reagents and conditions to favor the formation of the thermodynamically more stable trans product.

Table 1: Stereochemical Control in Tranexamic Acid Synthesis

| Starting Material | Reaction Condition | Outcome | Reference |

| 4-Aminomethyl benzoic acid | Catalytic reduction (Platinum oxide) | Mixture of cis:trans isomers | researchgate.net |

| cis:trans mixture | Heating (190-250 °C) under alkaline or acidic conditions | Enrichment of the trans isomer | researchgate.net |

| Dimethyl 1,4-cyclohexanedicarboxylate | Isomerization with sodium methoxide | Increased proportion of the trans isomer | researchgate.net |

The functionalization of the cyclohexane core of this compound allows for the synthesis of novel analogs with potentially modified biological activities. While the primary focus in the literature is often on derivatization of the carboxylic acid and amino groups, modification of the cyclohexane ring itself presents an avenue for creating structurally diverse molecules.

The synthesis of tranexamic acid derivatives often involves reactions at the carboxylic acid or aminomethyl groups, with the cyclohexane ring serving as a scaffold. nih.govscialert.net However, the saturated nature of the cyclohexane ring makes its direct functionalization challenging, typically requiring harsh reaction conditions that may not be compatible with the BOC protecting group.

One potential approach for functionalization could involve the introduction of unsaturation into the cyclohexane ring, followed by addition reactions. However, such transformations would need to be carefully designed to control the regioselectivity and stereoselectivity of the additions to maintain the desired trans relationship between the substituents.

Another strategy could involve the use of starting materials that already contain additional functional groups on the cyclohexane ring, which are then carried through the synthesis to the this compound derivative.

Oxidation and Reduction Studies of this compound

The oxidation and reduction of the functional groups in this compound are standard transformations. However, studies focusing specifically on the oxidation or reduction of the cyclohexane ring are less common, likely due to its saturated and relatively inert nature.

Reactions involving the carboxylic acid group, such as its reduction to an alcohol, or the oxidation of other parts of a more complex molecule containing a this compound moiety, are more frequently encountered. The BOC group is generally stable to a variety of reducing and oxidizing conditions that are not strongly acidic.

It is important to note that the search for specific oxidation and reduction studies of the cyclohexane ring in this compound did not yield detailed research findings. The inertness of the alkane ring system under typical laboratory conditions means that such transformations would require specialized and powerful reagents, which could compromise the integrity of the rest of the molecule, including the BOC protecting group.

Research on tranexamic acid derivatives has included the synthesis of various amides and esters, which are transformations of the functional groups rather than the cyclohexane ring itself. researchgate.net

Advanced Derivatization and Analog Development Research Utilizing Boc Tranexamic Acid

Design Principles for BOC-Tranexamic Acid Derivatives

The design of derivatives using this compound is guided by the strategic manipulation of its two primary functional groups: the carboxylic acid and the Boc-protected aminomethyl group. The Boc group is essential as it prevents the highly reactive amine from participating in unwanted side reactions, thereby directing modifications to the carboxyl terminus. cymitquimica.comfishersci.co.uk Once the desired modification at the carboxyl group is complete, the Boc group can be selectively removed under acidic conditions to liberate the primary amine for subsequent derivatization. fishersci.co.ukmasterorganicchemistry.com This orthogonal protection strategy is fundamental to the controlled, stepwise synthesis of complex tranexamic acid analogs.

The carboxylic acid moiety of this compound is a primary site for derivatization, commonly transformed into esters or amides to generate new chemical entities. Esterification is a common strategy employed to create prodrugs or modify the physicochemical properties of the parent molecule. For instance, this compound has been conjugated via an ester linkage to selective estrogen receptor β (ERβ) agonists like genistein (B1671435) and its synthetic analog, GTx878. nih.gov This modification is designed to enhance properties such as stability and permeability. nih.gov The synthesis often involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amide bond formation is another key modification strategy. This is frequently achieved by activating the carboxylic acid with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. google.com This approach has been used to synthesize a variety of derivatives, including those where this compound is coupled to amino acid esters or other amine-containing molecules. google.comacs.org For example, researchers have synthesized novel amide derivatives by reacting this compound with methyl aminohexanoate. google.com Similarly, tranexamic acid has been used as a starting material where the carboxyl group is converted to an ester, and after protection of the amine with a Boc group, the ester is converted to an amide. nih.gov

Table 1: Examples of Carboxyl Group Modifications of this compound This table is interactive. Click on the headers to sort.

| Derivative Class | Reactant | Coupling/Reaction Type | Resulting Linkage | Research Application | Reference(s) |

|---|---|---|---|---|---|

| Ester Conjugate | GTx878 (ERβ agonist) | EDC/DMAP Coupling | Ester | Development of anti-aging agents | nih.gov |

| Ester Conjugate | Genistein (ERβ agonist) | EDC/DMAP Coupling | Ester | Development of anti-aging agents | nih.gov |

| Amide Derivative | Methyl aminohexanoate | DCC/HOBt Coupling | Amide | Synthesis of novel bioactive compounds | google.com |

| Amide Derivative | Various amines | Amide Coupling | Amide | Development of covalent inhibitors | acs.org |

The aminomethyl group, protected by the Boc moiety, provides a second handle for derivatization. The Boc group is stable under various reaction conditions used to modify the carboxyl group but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane (B109758). fishersci.co.ukmasterorganicchemistry.comnih.gov This deprotection step unmasks the primary amine, making it available for a wide range of subsequent chemical transformations.

Once deprotected, the free amine can be acylated to form amides, coupled with carboxylic acids, or used as a nucleophile in other reactions. This sequential approach is central to the synthesis of peptidomimetics and other complex conjugates. For instance, in solid-phase peptide synthesis (SPPS), the deprotected amine of a resin-bound tranexamic acid derivative can be coupled with an incoming Fmoc-protected amino acid. ijpsonline.comijpsonline.com This strategy has been utilized to attach various amino acid residues to the tranexamic acid scaffold. ijpsonline.comijpsonline.com Similarly, the synthesis of macrocyclic plasmin inhibitors has involved the initial coupling of Tfa-tranexamic acid (where the amine is protected by a trifluoroacetyl group, another acid-labile group) to a resin, followed by further peptide chain elongation. d-nb.info The ability to selectively deprotect and modify the amine is a cornerstone of building complex molecules based on the tranexamic acid framework. masterorganicchemistry.comsigmaaldrich.com

Synthesis of Amino Acid-Modified this compound Derivatives

The conjugation of amino acids to the this compound scaffold is a significant area of research, aiming to create novel peptidomimetics with enhanced biological properties. ijpsonline.comijpsonline.com Tranexamic acid itself is a synthetic analog of the amino acid lysine (B10760008), and modifying it with other amino acids can create structures with specific spatial and hydrophobic environments, potentially leading to improved interactions with biological targets like DNA or proteins. ijpsonline.comijpsonline.comgoogle.comnih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of the tranexamic acid scaffold into a peptide sequence is a key strategy in peptidomimetic design. explorationpub.comunimi.it The synthesis of these amino acid-modified derivatives is often accomplished using solid-phase peptide synthesis (SPPS). ijpsonline.comijpsonline.comunimi.it In a typical Fmoc-based SPPS strategy, an initial amino acid is attached to a solid support (e.g., Wang resin). ijpsonline.comijpsonline.com The Fmoc protecting group is removed, and the next Fmoc-protected amino acid is coupled. To incorporate tranexamic acid, Fmoc-tranexamic acid is used as a building block in the coupling cycle. ijpsonline.com This process allows for the systematic and efficient construction of peptide chains containing tranexamic acid at specific positions. ijpsonline.comijpsonline.com For example, researchers have efficiently synthesized tranexamic acid derivatives modified with single or dipeptide amino acid sequences with good yields (around 80%) and high purity (>95%) using this method. ijpsonline.comijpsonline.com

A variety of amino acid residues have been successfully incorporated into the tranexamic acid structure to investigate how these modifications influence biological activity. Research has focused on using amino acids like histidine, leucine, glutamic acid, phenylalanine, lysine, serine, and tyrosine, which are known to create specific electrostatic and hydrophobic environments. ijpsonline.comijpsonline.com

A study detailed the synthesis of six different tranexamic acid derivatives modified with amino acids using Fmoc solid-phase peptide synthesis. ijpsonline.comijpsonline.com The resulting derivatives were purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR. ijpsonline.comijpsonline.com These studies demonstrated that the side chains of the attached amino acid residues create unique spatial structures that can enhance interactions with biological targets, such as calf thymus DNA (ctDNA). ijpsonline.comijpsonline.com

Table 2: Amino Acid-Modified Tranexamic Acid Derivatives Synthesized via SPPS This table is interactive. Click on the headers to sort.

| Derivative Name | Incorporated Amino Acid(s) | Synthesis Method | Reported Yield | Purity | Reference(s) |

|---|---|---|---|---|---|

| Tranexamic acid-His | Histidine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

| Tranexamic acid-Leu-His | Leucine, Histidine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

| Tranexamic acid-Glu-Phe | Glutamic Acid, Phenylalanine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

| Tranexamic acid-Glu-Lys | Glutamic Acid, Lysine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

| Tranexamic acid-Ser-Tyr | Serine, Tyrosine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

| Tranexamic acid-Ser-Phe | Serine, Phenylalanine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |

Development of Conjugates for Research Applications

This compound is a valuable building block for developing sophisticated molecular conjugates for a range of research applications, from targeted therapeutics to biochemical probes. chemimpex.com The ability to selectively functionalize its two ends allows for its integration into larger, more complex molecules designed to interact with specific biological systems.

One notable application is the development of small molecule conjugates with selective estrogen receptor β (ERβ) agonism. In one study, this compound was conjugated to GTx878, a synthetic ERβ agonist, to create the monoester derivative VB-165. nih.gov The rationale for this conjugation was to modify the physicochemical properties of the parent agonist, leveraging the Boc-protected tranexamic acid to potentially improve stability and permeability. nih.gov Such conjugates have been investigated for their potential anti-aging benefits in metabolism and skin health. nih.gov

Furthermore, the tranexamic acid scaffold has been instrumental in designing potent and selective inhibitors of enzymes like plasmin. Researchers have developed inhibitors where a tranexamic acid residue is coupled to other chemical moieties to target specific pockets of the enzyme's active site. d-nb.inforesearchgate.net For example, macrocyclic inhibitors have been synthesized where a tranexamic acid derivative targets the S1 pocket of plasmin. d-nb.info These research efforts highlight the utility of this compound as a scaffold for creating highly specific probes and potential therapeutic agents. The development of such conjugates often involves multi-step synthesis, leveraging protecting group chemistry and modern coupling techniques to assemble the final complex molecules. d-nb.info

Table 3: Research Conjugates Developed from this compound This table is interactive. Click on the headers to sort.

| Conjugate Name/Class | Conjugated Molecule | Purpose of Conjugation | Research Area | Reference(s) |

|---|---|---|---|---|

| VB-165 | GTx878 (ERβ agonist) | Modify physicochemical properties for improved stability/permeability | Anti-aging, Metabolism, Skin Health | nih.gov |

| JW-127 | Genistein (ERβ agonist) | Modify physicochemical properties for improved stability/permeability | Anti-aging, Metabolism, Skin Health | nih.gov |

| Plasmin Inhibitors | Macrocyclic Peptides | Target S1 pocket of plasmin active site | Enzyme Inhibition, Fibrinolysis Research | d-nb.inforesearchgate.net |

| Peptide Conjugates | Various Peptides | Improve in vivo stability and half-life | Drug Delivery, Peptide Therapeutics | google.com |

Structure-Reactivity Relationship Studies of Novel Derivatives

The investigation into the structure-reactivity relationships (SRR) of derivatives synthesized from this compound is a pivotal area of research. These studies aim to understand how specific structural modifications to the parent molecule influence its chemical reactivity and, consequently, its biological activity. By systematically altering the molecular structure and evaluating the resulting changes in properties, researchers can develop analogs with enhanced potency, selectivity, or other desirable characteristics.

A key strategy involves using this compound as a starting material for creating libraries of related compounds. For instance, research has focused on the synthesis of novel 1,2,3-triazole derivatives of tranexamic acid with the goal of developing improved antifibrinolytic agents. nih.gov In this process, the amine group of tranexamic acid is first protected with a Boc group. nih.govmdpi.com This is followed by esterification of the carboxylic acid, conversion to an amide, and subsequent steps to build the triazole moiety. nih.gov Molecular docking and dynamics simulations are then used to perform a structure-activity relationship (SAR) analysis against the lysine binding site in the Kringle 1 domain of plasminogen. nih.gov

One study synthesized a series of compounds combining an oxadiazolone, a triazole, and a terminal amine with the tranexamic acid framework. nih.gov The antifibrinolytic activity of these novel derivatives was quantified by determining their IC₅₀ values in clot lysis assays. nih.gov The findings revealed that the nature of the terminal amine and the type of heterocyclic ring (1,2,3-triazole vs. 1,2,4-triazole) significantly impacted the inhibitory potency. nih.gov

| Compound | Core Structure | Terminal Group | IC₅₀ (mM) |

|---|---|---|---|

| Tranexamic Acid (TXA) | Cyclohexane (B81311) | Amine | 0.20 |

| Compound 1 | 1,2,3-Triazole | Piperidine | 0.08 |

| Compound 9 | 1,2,4-Triazole (B32235) | Piperidine | 0.25 |

The data indicates that Compound 1, a 1,2,3-triazole derivative, exhibited a 2.5-fold improvement in antifibrinolytic activity over the parent compound, tranexamic acid. nih.gov In contrast, its 1,2,4-triazole regioisomer (Compound 9) showed slightly less activity than tranexamic acid itself, highlighting a critical structure-reactivity relationship where the nitrogen arrangement in the triazole ring is a key determinant of efficacy. nih.gov

Further research has explored the synthesis of dipeptide derivatives by coupling BOC-protected amino acids with tranexamic acid. mdpi.comnih.gov This approach leverages the stable BOC-protected intermediate to create amide linkages, resulting in novel peptidomimetic structures. mdpi.com The study aimed to produce derivatives with potential hemostatic properties. mdpi.comnih.gov The synthesis involved a multi-step process beginning with the coupling of a BOC-protected amino acid (like N-Boc-glycine) to an ester of tranexamic acid, followed by hydrolysis of the ester and subsequent deprotection of the Boc group under acidic conditions. mdpi.com

Other derivatization strategies have included the synthesis of N-phthaloyltranexamic acid and N-acetyltranexamic acid, as well as their corresponding copper (II) complexes, to explore novel chemical properties. scialert.net Additionally, tranexamic acid has been modified with various amino acid residues using solid-phase peptide synthesis to investigate the interaction of these new derivatives with biological macromolecules like DNA. ijpsonline.com These studies found that the amino acid side chains helped to create specific spatial structures that enhanced the interaction with calf thymus DNA compared to the unmodified tranexamic acid. ijpsonline.com

| Derivative Class | Key Modification | Reactivity/Activity Studied | Reference |

|---|---|---|---|

| 1,2,3-Triazoles | Addition of a triazole ring and terminal amine | Antifibrinolytic activity (clot lysis assay) | nih.gov |

| Dipeptides | Amide bond formation with amino acids | Hemostatic activity (blood plasma clotting tests) | mdpi.comnih.gov |

| Amino Acid Conjugates | Coupling with His, Leu, Glu, Lys, Ser, Tyr, Phe | Interaction and binding affinity with calf thymus DNA | ijpsonline.com |

| N-Acyl Derivatives | Phthaloyl and acetyl group addition | Formation of Copper (II) complexes | scialert.net |

Collectively, these structure-reactivity studies demonstrate that this compound is a versatile platform for chemical exploration. The ability to selectively modify the carboxylic acid function while the amine is protected allows for the systematic development of new analogs. The reactivity and biological activity of the resulting derivatives are highly dependent on the nature of the introduced functional groups, from simple acyl additions to complex heterocyclic and peptidic moieties.

Applications of Boc Tranexamic Acid in Complex Organic Synthesis Research

BOC-Tranexamic Acid as a Building Block in Multi-Step Syntheses

The bifunctional nature of this compound, possessing a protected amine and a reactive carboxylic acid centered on a cyclohexane (B81311) scaffold, makes it an important building block in multi-step synthetic sequences. researchgate.net Its structure allows it to be incorporated into larger molecules in a controlled, stepwise manner. The BOC group ensures that the amine's nucleophilicity is masked, directing reactions to the carboxyl group, such as amide bond formation or esterification.

A primary application is in the synthesis of peptides and pseudodipeptides. researchgate.netnih.gov For instance, this compound can be coupled with other amino acids or amine-containing molecules using standard peptide coupling reagents. researchgate.net Once the desired coupling is achieved, the BOC group can be cleanly removed with an acid like trifluoroacetic acid (TFA), revealing the primary amine. This newly deprotected amine is then available for subsequent coupling reactions, allowing for the elongation of a molecular chain. chempep.com This iterative process is fundamental to building complex structures.

Research has demonstrated the use of BOC-protected building blocks in synthesizing sophisticated structures like pseudodipeptides, where the typical peptide bond is replaced by a different linkage. nih.gov In these syntheses, the bulky BOC group can play a role in directing the stereochemistry of subsequent reactions, ensuring high stereospecificity in the final product. nih.gov

Table 1: Role of this compound in Multi-Step Synthesis

| Synthetic Target Class | Role of this compound | Key Reactions Involved |

|---|---|---|

| Peptides/Dipeptides | Provides a non-natural amino acid core structure. researchgate.net | Amide coupling (e.g., using DMT/NMM/TsO⁻), BOC deprotection (TFA). chempep.comresearchgate.net |

| Pseudodipeptides | Acts as a chiral scaffold to introduce specific side chains. nih.gov | Stereospecific alkylation, ring-opening hydrolysis. nih.gov |

| Complex Organic Molecules | Serves as an intermediate to introduce the aminomethyl-cyclohexanecarboxylic acid moiety. | Esterification, acylation, amination. |

Intermediate in the Synthesis of Diverse Organic Scaffolds

Beyond linear chain extensions, this compound serves as a crucial intermediate in the synthesis of diverse and rigid organic scaffolds. The trans-cyclohexane ring is a conformationally restricted and durable framework that is of significant interest in medicinal chemistry for creating molecules with well-defined three-dimensional shapes.

By using this compound, synthetic chemists can introduce the 1,4-disubstituted cyclohexane motif into a variety of molecular backbones. After coupling via its carboxylic acid and subsequently deprotecting the amine, the molecule can undergo further transformations, such as cyclization reactions, to form heterocyclic systems or other complex ring structures. Its utility as an intermediate is pivotal for creating molecules that are structurally distinct from simple peptides, including various peptide mimetics and small molecules designed to interact with biological targets. cymitquimica.com

Strategies for Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govmdpi.com These reactions are prized for their atom economy, speed, and ability to generate molecular complexity and diversity rapidly.

This compound is an excellent candidate for use as the acidic component in several well-known MCRs. Due to its protected amine, the carboxylic acid is free to participate in the reaction cascade without interference.

Ugi Reaction : In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. nih.gov this compound can serve as the carboxylic acid component, thereby incorporating its entire aminomethyl-cyclohexanecarboxylic structure into the final, complex product.

Passerini Reaction : This three-component reaction involves an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, this compound can function as the acid input.

Petasis Reaction : The Petasis three-component reaction combines an amine, a carbonyl, and a vinyl- or aryl-boronic acid. While this compound would not directly participate as one of the three core components, derivatives of it could be used to build more complex starting materials for such reactions. nih.gov

The use of this compound in MCRs provides a powerful strategy for rapidly generating libraries of complex molecules built around the tranexamic acid scaffold for further research.

Table 2: Potential Roles of this compound in Major Multi-Component Reactions

| Multi-Component Reaction | Required Components | Potential Role of this compound |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid nih.gov | Carboxylic Acid Component |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid nih.gov | Carboxylic Acid Component |

| Groebke-Blackburn-Bienaymé | Aldehyde, Amine, Isocyanide mdpi.com | Amine component (after deprotection) |

Use in Combinatorial Chemistry for Generating Research Compound Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. wjahr.comwikipedia.org This approach is instrumental in drug discovery for creating "compound libraries" that can be screened for biological activity. nih.gov this compound is well-suited for this purpose, particularly in the context of solid-phase synthesis.

Solid-phase peptide synthesis (SPPS) is a cornerstone of combinatorial library generation. chempep.comwikipedia.org In this method, this compound can be anchored to a solid support resin via its carboxylic acid. The process would follow a cycle of steps:

Deprotection : The BOC group is removed from the resin-bound tranexamic acid using an acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base.

Coupling : A new BOC-protected amino acid (or another building block) is added with a coupling agent to form a new amide bond.

This cycle is repeated with different building blocks at each step. Using a "split-and-pool" strategy, a vast number of unique compounds can be generated. wikipedia.org For example, after the first coupling, the resin can be split into multiple portions, and a different building block can be added to each portion. The portions are then pooled, mixed, and split again for the next cycle. This exponentially increases the number of distinct compounds synthesized. wikipedia.org

The use of this compound as one of these building blocks allows for the creation of large libraries of peptide-like molecules containing the unique cyclohexane scaffold, which can then be used in high-throughput screening to identify new lead compounds for drug development. nih.gov

Table 3: this compound in a Solid-Phase Synthesis Cycle

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Attachment | The first building block (this compound) is anchored to a solid resin support. | Coupling agents (e.g., DCC/DMAP) | Immobilize the starting material. |

| 2. Deprotection | The BOC protecting group is removed. | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) chempep.com | Expose the amine for the next coupling step. |

| 3. Coupling | The next BOC-protected building block is added. | Coupling agents, new BOC-amino acid | Elongate the molecular chain. |

| 4. Repeat | Steps 2 and 3 are repeated until the desired molecule is synthesized. | Various building blocks | Generate molecular diversity. |

| 5. Cleavage | The final compound is cleaved from the resin support. | Strong acid (e.g., HF, TFMSA) chempep.com | Release the purified final product. |

Boc Tranexamic Acid in Peptide and Peptidomimetic Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Applications with BOC-Tranexamic Acidresearchgate.netchapman.edupeptide.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired sequence on an insoluble polymer support. bachem.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classic and robust strategy used in SPPS. peptide.compeptide.com In this scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups, which require a stronger acid like hydrogen fluoride (B91410) (HF) for removal. peptide.com

BOC-tranexamic acid is well-suited for this methodology. Its Nα-amino group is protected by the Boc group, which can be selectively cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without disturbing the linkage to the resin or acid-stable side-chain protecting groups. nih.govpeptide.com This allows for the sequential addition of further amino acids to the growing peptide chain.

The integration of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle. The process begins with the deprotection of the Nα-Boc group of the resin-bound peptide, followed by a neutralization step to liberate the free amine. Subsequently, the carboxyl group of the incoming this compound is activated using a coupling reagent and introduced to the resin to form a new peptide bond.

The key steps for a single coupling cycle involving this compound are:

Deprotection: The N-terminal Boc group of the peptide-resin is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Washes: The resin is washed with DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts. chempep.com

Neutralization: The protonated N-terminal amine is neutralized to the free amine form, typically using a base like diisopropylethylamine (DIEA). peptide.compeptide.com

Coupling: this compound is pre-activated with a coupling agent and added to the peptide-resin. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). wpmucdn.combachem.com

Final Washes: The resin is washed thoroughly to remove excess reagents and byproducts, making it ready for the next deprotection and coupling cycle. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled.

| Step | Reagents and Solvents | Purpose | Reference |

|---|---|---|---|

| 1. Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Nα-Boc protecting group from the resin-bound peptide. | peptide.comchempep.com |

| 2. Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | To deprotonate the N-terminal ammonium (B1175870) salt, yielding a free amine for coupling. | peptide.com |

| 3. Activation & Coupling | This compound, Coupling Reagent (e.g., HBTU, DCC), DIEA in a solvent like N,N-Dimethylformamide (DMF) | Activation of the carboxyl group of this compound and subsequent formation of a peptide bond with the N-terminal amine of the peptide-resin. | bachem.com |

| 4. Washing | DMF, DCM, Isopropanol (IPA) | Removal of excess reagents and soluble byproducts to purify the peptide-resin for the next cycle. | peptide.com |

The use of this compound can be part of a broader orthogonal protection strategy, which is fundamental for synthesizing complex peptides with site-specific modifications. peptide.com An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.com

While the Boc group is acid-labile, other amino acids within the same peptide sequence can be protected with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or other selectively removable groups on their side chains, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). researchgate.netpeptide.com For instance, a researcher could synthesize a peptide using Boc-SPPS, incorporating this compound, while also including a lysine (B10760008) residue whose side chain is protected by a Dde group. researchgate.net After the main chain is assembled, the Dde group can be selectively removed with hydrazine, leaving the Boc N-terminal group and other side-chain protectors intact. researchgate.net This allows for the specific modification of the lysine side chain, such as conjugation to a reporter molecule or another peptide. In this context, this compound's role is that of a compatible building block within a multi-layered synthetic strategy that enables selective chemical manipulations at different sites of the peptide.

Solution-Phase Peptide Synthesis Strategies

Before the widespread adoption of SPPS, peptides were synthesized primarily through solution-phase (or liquid-phase) methods. This approach involves the stepwise coupling of protected amino acids or peptide fragments entirely in a suitable solvent. wpmucdn.com Unlike SPPS, where purification is achieved by simply washing the insoluble resin, solution-phase synthesis requires purification of the intermediate product after each coupling step, often through extraction, precipitation, or crystallization. bachem.com

This compound is readily employed in solution-phase strategies. A typical segment condensation approach might involve the synthesis of two separate peptide fragments, one of which could contain this compound at its N-terminus. The fragment with a free C-terminal carboxyl group is activated with a coupling reagent, and the second fragment with a free N-terminal amine is added to form a larger peptide. The Boc group on tranexamic acid serves as the temporary N-terminal protection during these steps and can be removed with TFA to allow for further elongation or final deprotection.

Synthesis of Cyclic Peptides and Peptide Conjugates Incorporating this compound

The incorporation of this compound provides a pathway to novel cyclic peptides and peptide conjugates, which often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.govnih.gov

Peptide Conjugates: Peptide conjugates are created by linking a peptide to another molecular entity, such as a small-molecule drug, a fluorescent tag, or a polymer like polyethylene (B3416737) glycol (PEG). A peptide containing tranexamic acid can be synthesized using BOC-chemistry and then conjugated to another molecule. For example, if the C-terminal carboxyl group of tranexamic acid is not part of the peptide backbone, it could be activated and linked to a drug molecule. Alternatively, the peptide containing tranexamic acid could be conjugated through a different functional group on another amino acid side chain, with the tranexamic acid residue serving to modulate the peptide's structure and properties.

Investigating Conformational Constraints Introduced by this compound in Peptide Structures

A primary motivation for incorporating non-canonical amino acids like tranexamic acid into peptides is to introduce conformational constraints. nih.govnih.gov Most natural peptides are highly flexible, adopting numerous conformations in solution. This flexibility can be entropically unfavorable for binding to a specific biological target. unmc.edu

By inserting the rigid 4-(aminomethyl)cyclohexanecarboxylic acid structure of tranexamic acid, the rotational freedom of the peptide backbone in the vicinity of the residue is significantly reduced. nih.gov The cyclohexane (B81311) ring acts as a rigid scaffold that restricts the possible values of the backbone dihedral angles (phi and psi), forcing the peptide into a more defined local conformation. scilit.com This pre-organization of the peptide structure can lead to several advantageous properties:

Enhanced Receptor Affinity: By locking the peptide into a conformation that is close to the one it adopts when bound to its receptor, the entropic penalty of binding is reduced, potentially leading to higher affinity. unmc.edu

Increased Metabolic Stability: A more rigid structure can make the peptide less susceptible to degradation by proteases, which often recognize and cleave flexible, extended peptide chains. nih.gov

Improved Specificity: Conformational constraint can increase the peptide's selectivity for a particular receptor subtype. nih.gov

Researchers use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography to study the precise structural impact of incorporating tranexamic acid into a peptide sequence. unmc.edunih.gov These studies help to elucidate the relationship between the constrained conformation and the observed biological activity, guiding the rational design of next-generation peptidomimetics. nih.gov

| Structural Feature | Typical Aliphatic Amino Acid (e.g., Leucine) | Tranexamic Acid Residue | Implication for Peptide Structure |

|---|---|---|---|

| Backbone Flexibility | High rotational freedom around Cα-Cβ bonds. | Rotation is highly restricted by the rigid cyclohexane ring. | Reduces local conformational flexibility of the peptide chain. |

| Side Chain Conformation | Multiple possible rotamers for the isobutyl side chain. | The aminomethyl and carboxyl groups are fixed in a trans or cis configuration on the ring. | Introduces a defined and predictable spatial arrangement of functional groups. |

| Potential for Secondary Structure Induction | Can participate in various structures (helices, sheets) depending on the sequence. | Can act as a turn-mimetic or stabilize specific secondary structures by limiting flexibility. | A tool for designing peptides with specific folds and improved biological properties. nih.gov |

Medicinal Chemistry Research Investigations Using Boc Tranexamic Acid As a Precursor

Role as an Intermediate in the Synthesis of Potential Bioactive Agents

The primary role of BOC-tranexamic acid in medicinal chemistry is to serve as a key precursor in the synthesis of novel bioactive compounds. The BOC group allows for the modification of the carboxylic acid moiety without interference from the amine, which is crucial for building new molecular architectures. After the desired synthetic steps are completed, the BOC group can be readily removed under acidic conditions to yield the final product.

This strategy has been employed to create new classes of antifibrinolytic agents with potentially improved potency or different mechanisms of action. For instance, researchers have used this compound as the starting material for the synthesis of novel 1,2,3-triazole and 1,2,4-oxadiazolone derivatives. nih.gov In this process, the protected tranexamic acid is first converted to an amide, which then undergoes a series of reactions to construct the heterocyclic rings. nih.gov The resulting compounds are designed to interact with plasminogen, the primary target of tranexamic acid, but in potentially different ways, opening avenues for new therapeutic agents. nih.govebi.ac.uk

Furthermore, this compound is an essential intermediate in the development of prodrugs designed to enhance the delivery of tranexamic acid. For example, to improve the absorption of tranexamic acid through the skin for dermatological applications, various alkyl ester derivatives have been synthesized. rsc.org The synthesis of these esters, such as the butyl and octyl esters of tranexamic acid, typically begins with the BOC-protected form to ensure that the esterification occurs exclusively at the carboxylic acid group. rsc.org These prodrugs are designed to be stable in formulation but are hydrolyzed back to the active tranexamic acid by enzymes in the skin. rsc.org This approach has also been used to create derivatives with enhanced oral absorption. nih.gov

Synthesis of Derivatives for Biochemical Pathway Research

Beyond creating new potential drugs, this compound is used to synthesize derivatives that serve as research tools to investigate biochemical pathways. The primary pathway of interest is the fibrinolytic system, where tranexamic acid exerts its effect by preventing the enzyme plasmin from breaking down fibrin (B1330869) clots. nih.govmonash.edu

By creating a series of derivatives from this compound, researchers can probe the specific interactions between the drug and its molecular targets, principally plasminogen. mdpi.com For example, by converting the carboxylic acid of this compound into various amides or other functional groups, scientists can map the binding requirements of the active site or the lysine-binding kringle domains of plasminogen. purdue.edu These studies help to elucidate the precise mechanism of action and can guide the design of more potent or selective inhibitors.

Recent research has also uncovered roles for tranexamic acid in cellular processes beyond fibrinolysis, such as protecting the endothelial monolayer and enhancing mitochondrial respiration. nih.gov To explore these newly identified pathways, specifically designed derivatives are required. This compound is the ideal starting point for creating such tools, for instance, by attaching a fluorescent tag or a biotin (B1667282) label to the carboxylic acid group. These tagged molecules would allow researchers to track the compound's location within cells and identify its binding partners, providing deeper insight into its effects on mitochondrial biogenesis and mitophagy. nih.gov

Development of Chemical Probes for Molecular Target Studies

Chemical probes are specialized small molecules designed to study biological systems, often by binding to a specific protein target to allow for its visualization or identification. virginia.eduresearchgate.net this compound serves as a valuable scaffold for the construction of such probes targeted at the components of the fibrinolytic system.

The synthesis of a chemical probe typically involves three components: a targeting moiety, a linker, and a reporter tag (e.g., a fluorescent dye or an affinity label like biotin). For a tranexamic acid-based probe, the tranexamic acid structure itself is the targeting moiety, as it has a known affinity for the lysine (B10760008) binding sites of plasminogen. frontiersin.org

Using this compound as the precursor, a synthetic chemist can selectively functionalize the carboxylic acid group, attaching a linker and a reporter tag. The BOC group prevents the amine from reacting during these steps. Once the probe is assembled, the BOC group is removed, exposing the critical amine group required for target recognition. Such a probe could be used in fluorescence microscopy to visualize the localization of plasminogen in cells or tissues, or in affinity purification experiments to isolate plasminogen and its binding partners from complex biological samples. mdpi.com

While tranexamic acid itself does not have native fluorescence, it can be chemically derivatized with fluorescent reagents like naphthalene-2-3-dicarboxaldehyde to enable its detection and quantification in biological fluids. researchgate.netipp.pt This same principle of derivatization, starting with the selectively protected this compound, can be applied to create high-affinity fluorescent probes for dedicated molecular target studies. researchgate.net

Exploration of Structure-Activity Relationships in Precursor Libraries

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic synthesis and biological testing of a series of related compounds (a library) to understand how specific structural features influence biological activity. nih.gov this compound is an excellent starting material for building focused libraries of compounds to probe the SAR of antifibrinolytic agents. labinsights.nl

The versatility of the carboxylic acid group in this compound allows for the creation of a wide array of derivatives, including esters, amides, and more complex heterocyclic structures. By creating a library where this part of the molecule is varied while the core trans-4-(aminomethyl)cyclohexane structure is maintained, researchers can systematically evaluate how these changes affect the compound's ability to inhibit fibrinolysis.